4-(3-Fluoroazetidin-1-YL)piperidine is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential applications in the development of central nervous system positron emission tomography ligands. This compound contains a piperidine ring substituted with a 3-fluoroazetidine moiety, which may contribute to its biological activity and selectivity. The exploration of this compound is part of broader efforts to discover novel pharmacological agents targeting various neurological conditions.
The synthesis and evaluation of 4-(3-Fluoroazetidin-1-YL)piperidine have been documented in various scientific articles, patents, and research studies focusing on drug discovery and development. Notable sources include studies on the design of central nervous system ligands and their synthesis methods .
4-(3-Fluoroazetidin-1-YL)piperidine belongs to the class of piperidine derivatives, which are known for their diverse biological activities. The presence of the azetidine ring adds to its structural complexity, potentially enhancing its interaction with biological targets.
The synthesis of 4-(3-Fluoroazetidin-1-YL)piperidine typically involves several key steps:
The technical details of the synthesis involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yields. For example, using trifluoroacetic acid for deprotection can yield nearly quantitative results .
The molecular structure of 4-(3-Fluoroazetidin-1-YL)piperidine can be described as follows:
The molecular formula for 4-(3-Fluoroazetidin-1-YL)piperidine is , and its molecular weight is approximately 167.20 g/mol. The compound's structural features can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
4-(3-Fluoroazetidin-1-YL)piperidine can undergo various chemical reactions typical for piperidine derivatives:
Reactions involving this compound are often optimized for yield and selectivity. For example, utilizing specific catalysts or reaction conditions can enhance the efficiency of nucleophilic substitutions or other transformations .
The mechanism of action for 4-(3-Fluoroazetidin-1-YL)piperidine is primarily linked to its interactions with biological targets within the central nervous system. It may act as a ligand for specific receptors or enzymes involved in neurotransmission.
Studies suggest that compounds similar to 4-(3-Fluoroazetidin-1-YL)piperidine can exhibit selective binding properties that influence their pharmacological effects, potentially impacting pathways associated with neurological disorders .
Relevant data regarding these properties can be obtained through experimental characterization methods such as differential scanning calorimetry and thermogravimetric analysis.
4-(3-Fluoroazetidin-1-YL)piperidine has potential applications in:
This compound exemplifies ongoing research efforts aimed at developing new diagnostic tools and treatments within neuroscience .
The molecular architecture of 4-(3-fluoroazetidin-1-yl)piperidine features a six-membered piperidine ring connected to a four-membered 3-fluoroazetidine ring via a nitrogen-carbon bond. This hybrid scaffold exhibits distinctive conformational behavior governed by ring strain and stereoelectronic effects. The piperidine ring predominantly adopts a chair conformation, while the azetidine ring experiences significant angular strain (~26 kcal/mol in unsubstituted azetidine) that is partially alleviated by fluorine substitution at the C3 position [2]. This fluorine introduction induces subtle puckering distortions in the azetidine ring, affecting the spatial orientation of the entire molecule.
Nuclear magnetic resonance (NMR) studies reveal restricted rotation around the C–N bond connecting the two ring systems, resulting in distinct diastereotopic proton environments at ambient temperature. The fluorine atom’s stereoelectronic influence further modulates the energy barrier for azetidine ring inversion, creating a conformational preference that optimizes the spatial relationship between the fluorine atom and the piperidine ring’s equatorial protons [2] [5]. This constrained flexibility is crucial for biological recognition, as it reduces the entropic penalty upon binding to target proteins by limiting the number of accessible conformations in the unbound state [6].
Table 1: Key Structural Parameters of 4-(3-Fluoroazetidin-1-yl)piperidine
Structural Feature | Parameter | Biological Significance |
---|---|---|
Piperidine conformation | Chair conformation | Provides structural rigidity |
Azetidine ring strain | ~26 kcal/mol (modified by F substitution) | Enhances binding energy release upon complexation |
C–N bond rotation | Restricted rotation | Limits conformational ensemble |
Fluorine position | Axial/equatorial preference | Influences protein interaction geometry |
Fluorine substitution at the azetidine C3 position induces profound electronic perturbations throughout the hybrid scaffold. With an electronegativity of 3.98 on the Pauling scale, fluorine creates a strong dipole moment across the azetidine ring (C3–F bond dipole: ~1.41 D). This electron-withdrawing effect delocalizes electron density from the adjacent nitrogen atoms, reducing the basicity of both the azetidine nitrogen and the piperidine nitrogen by approximately 1.5–2 pKa units compared to non-fluorinated analogs [6]. This modulated basicity is crucial for enhancing blood-brain barrier (BBB) permeability, as it decreases the compound’s ionization state at physiological pH, facilitating passive diffusion into the central nervous system [2].
Computational studies using molecular orbital theory reveal that the fluorine substituent stabilizes the σ* orbital of adjacent bonds, influencing the molecule’s overall electrostatic potential surface. This manifests in altered hydrogen-bonding capacity, where the fluorine atom can serve as a weak hydrogen bond acceptor (despite its low polarizability) while simultaneously activating adjacent carbon atoms toward nucleophilic attack [6]. Density functional theory (DFT) calculations demonstrate a 15–20% increase in the positive electrostatic potential at the azetidine C4 position compared to non-fluorinated analogs, enhancing its susceptibility to nucleophilic substitution reactions—a critical consideration in prodrug activation strategies [6].
Table 2: Electronic Effects of Fluorine Substitution
Electronic Property | Non-Fluorinated Analog | 4-(3-Fluoroazetidin-1-yl)piperidine | Functional Consequence |
---|---|---|---|
Azetidine ring dipole moment | ~1.2 D | ~2.8 D | Enhanced solubility in polar media |
pKa of piperidine N | ~10.5 | ~8.9 | Reduced cationic character at pH 7.4 |
σ* orbital energy (C3–F) | N/A | -1.8 eV | Facilitates oxidative metabolism resistance |
Electrostatic potential at C4 | +25 kcal/mol | +42 kcal/mol | Increased electrophilicity for bioconjugation |
The 1,4-disubstituted piperazine-mimicking topology of the azetidine-piperidine linkage provides exceptional versatility in medicinal chemistry applications. This scaffold serves as a constrained ethylenediamine bioisostere, offering improved metabolic stability over flexible chain analogs while maintaining optimal vectorial geometry for target engagement. The fluorine atom further enhances bioavailability by reducing polar surface area (PSA) through its hydrophobic mimicry effect—exhibiting lipophilicity midway between hydrogen and larger halogens [2] [6]. This balance enables efficient CNS penetration, with calculated logBB values of approximately 0.8 for derivatives incorporating this scaffold, predicting favorable brain-to-plasma ratios [2].
In PET tracer development, this scaffold provides an ideal platform for fluorine-18 radiolabeling. The endogenous fluorine atom serves as a structural blueprint for radioisotope incorporation strategies, exemplified by its application in cholesterol 24-hydroxylase (CH24H) tracers where the hybrid scaffold provides optimal binding affinity and selectivity [1]. The steric occupancy of the azetidine-piperidine moiety effectively mimics natural ligand conformations in enzyme binding pockets, particularly for G-protein-coupled receptors (GPCRs) and cytochrome P450 enzymes [1] [3]. Molecular docking simulations demonstrate that the scaffold adopts a binding pose where the piperidine nitrogen forms salt bridges with aspartate residues (distance: 2.9–3.2 Å), while the azetidine fluorine occupies a hydrophobic subpocket (van der Waals contacts: 3.5–3.8 Å) [6].
Synthetic accessibility enhances the scaffold’s utility, though commercial availability reflects significant production challenges. The dihydrochloride salt form (CAS: 1403767-21-4) dramatically improves aqueous solubility (>50 mg/mL versus <5 mg/mL for free base) but commands premium pricing ($480–$1652/g) due to complex purification requirements [2] [4]. Recent advances in continuous flow synthesis have improved yields by optimizing temperature control during the nucleophilic substitution between piperidine derivatives and fluorinated azetidine precursors [2]. These innovations address the inherent instability of strained heterocycles during traditional batch processing.
Table 3: Bioactive Applications of the Azetidine-Piperidine Scaffold
Therapeutic Area | Target Class | Scaffold Function | Representative Compound |
---|---|---|---|
Neuroimaging | Cholesterol 24-hydroxylase (CH24H) | Potent and selective PET tracer core | [18F]T-008 [1] |
CNS disorders | NMDA receptors | Conformationally constrained modulator | NYX-2925 analogs [3] |
Infectious diseases | Kinase targets | Allosteric binding element | Baricitinib intermediates [7] |
Metabolic disorders | GABA receptors | Positive allosteric modulator | Spirocyclic derivatives [3] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7